![molecular formula C18H12N4O3S B2377421 1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea CAS No. 26135-57-9](/img/structure/B2377421.png)
1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea
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Overview
Description
Benzothiazole is a heterocyclic compound that has been widely studied due to its diverse biological activities . It’s a core structure in many pharmaceuticals and has shown potential in the treatment of various diseases .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and HRMS .Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, they can react with aldehydes to form 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and HRMS .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results in inhibiting M. tuberculosis .
Anti-Parkinsonian Agents
Benzothiazole derivatives have also been designed and synthesized as potential anti-Parkinsonian agents . These compounds have shown activity in alleviating haloperidol-induced catalepsy in mice .
Ligands for Metal Extraction
Benzothiazole derivatives have been reported as potential ligands for metal extraction . This application is particularly useful in the field of metallurgy .
Optical Materials
These compounds have also been used as optical materials . This makes them valuable in the development of various optical devices .
Fibroblast Growth Factor Antagonists
Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . This could have implications in the field of cellular biology and tissue engineering .
Autotaxin Inhibitors
These compounds have also been studied for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in several diseases, including cancer .
Inhibitors of Wnt Antagonist DKK
Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . This could have implications in the field of oncology .
Cytosolic Phospholipase A2α Inhibitors
These compounds have also been studied for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of inflammatory mediators .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
It is known that benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities . They have also shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Future Directions
properties
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGQZWBCZSVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea |
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